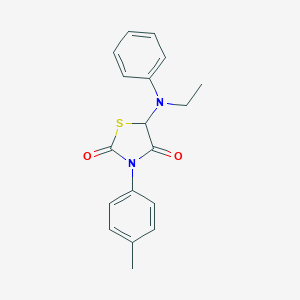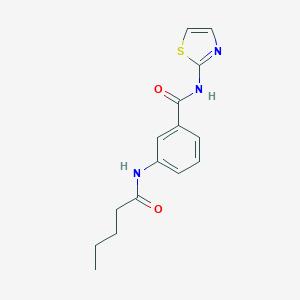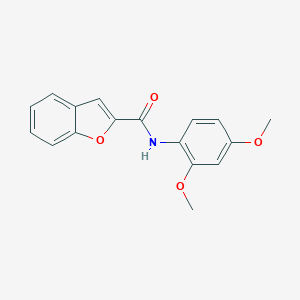
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as MPPT, is a chemical compound that has been the subject of scientific research in recent years. MPPT belongs to the class of piperazine derivatives, which are known for their potential as therapeutic agents.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have several biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential as a therapeutic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have antidepressant and anxiolytic effects in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential toxicity. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have toxic effects on the liver and kidneys in animal studies, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new derivatives of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that have improved therapeutic potential and reduced toxicity. Another area of research is the investigation of the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters, such as norepinephrine and gamma-aminobutyric acid (GABA). Finally, further research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in humans, which will require clinical trials.
合成方法
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by several methods, including condensation reactions, reductive amination, and amidation. One of the most commonly used methods for synthesizing N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is the reductive amination of 4-methoxyphenylacetonitrile with 4-phenylpiperazine and sodium triacetoxyborohydride in methanol.
科学研究应用
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of scientific research due to its potential as a therapeutic agent. Several studies have investigated the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on the central nervous system, including its potential as an antidepressant and anxiolytic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)21-20(24)11-12-22-13-15-23(16-14-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
InChI 键 |
SNYIUXQRMJPSDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)